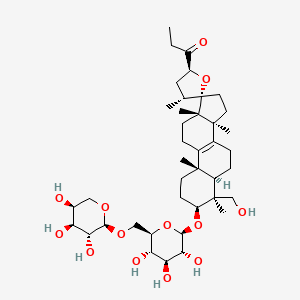

Scillascilloside B-1

Description

BenchChem offers high-quality Scillascilloside B-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Scillascilloside B-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2'S,3S,4S,4'R,5R,10S,13S,14S,17S)-4-(hydroxymethyl)-4,4',10,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H64O13/c1-7-23(42)25-16-20(2)40(53-25)15-14-38(5)22-8-9-27-36(3,21(22)10-13-39(38,40)6)12-11-28(37(27,4)19-41)52-35-33(48)31(46)30(45)26(51-35)18-50-34-32(47)29(44)24(43)17-49-34/h20,24-35,41,43-48H,7-19H2,1-6H3/t20-,24+,25+,26-,27-,28+,29+,30-,31+,32-,33-,34+,35+,36-,37-,38+,39+,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAQKUZJRMZPFB-LNRNUTARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CC(C2(O1)CCC3(C2(CCC4=C3CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)[C@@H]1C[C@H]([C@@]2(O1)CC[C@@]3([C@@]2(CCC4=C3CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H64O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

752.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Scillascilloside B-1: A Technical Guide to its Natural Source, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scillascilloside B-1 is a nortriterpenoid glycoside naturally occurring in the bulbs of Scilla scilloides (also known as Barnardia japonica), a plant with a history of use in traditional medicine for its purported anti-inflammatory and blood-circulation-promoting properties. This technical guide provides an in-depth overview of the isolation, purification, and structural characterization of Scillascilloside B-1, tailored for professionals in phytochemical research and drug development. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the isolation workflow and a plausible biological signaling pathway.

Natural Source and Significance

Scillascilloside B-1 is a member of the complex family of triterpenoid glycosides found in the bulbs of the perennial herb Scilla scilloides (Lindl.) Druce, belonging to the Asparagaceae family.[1][2] This plant has been a subject of phytochemical interest due to its diverse array of bioactive constituents, including homoisoflavones and various nortriterpenoid glycosides.[3][4] Nortriterpenoid glycosides, as a class of compounds, have garnered significant attention for their potential pharmacological activities, including cytotoxic effects against cancer cell lines.[5][6] The exploration of compounds like Scillascilloside B-1 is therefore of high interest for the discovery of new therapeutic agents.

Isolation and Purification of Scillascilloside B-1

The isolation of Scillascilloside B-1 from the bulbs of Scilla scilloides is a multi-step process involving extraction, solvent partitioning, and a series of chromatographic separations. While a definitive protocol for Scillascilloside B-1 with precise yield and purity data is not available in a single published source, the following detailed methodology is a synthesized representation based on established protocols for isolating similar nortriterpenoid glycosides from this plant.[3][7][8]

Experimental Protocol: A Representative Procedure

2.1.1. Plant Material and Extraction: Fresh bulbs of Scilla scilloides are collected, washed, and minced. The minced bulbs are then subjected to exhaustive extraction with methanol (MeOH) at room temperature. The resulting methanolic extract is concentrated under reduced pressure to yield a crude extract.

2.1.2. Solvent Partitioning: The crude methanolic extract is suspended in water (H₂O) and successively partitioned with ethyl acetate (EtOAc) and n-butanol (n-BuOH). This fractionation separates compounds based on their polarity, with the more polar glycosides like Scillascilloside B-1 concentrating in the n-BuOH and aqueous fractions.

2.1.3. Column Chromatography: The n-butanol-soluble fraction, which is enriched with glycosides, is subjected to a series of column chromatographic steps for further separation and purification.

-

Diaion HP-20 Chromatography: The n-BuOH fraction is first applied to a Diaion HP-20 column and eluted with a stepwise gradient of MeOH in H₂O. This step is effective for the initial separation of glycosides from other polar compounds.

-

Silica Gel Chromatography: Fractions containing the target compounds are then subjected to silica gel column chromatography. Elution is typically performed with a gradient of increasing polarity, such as a chloroform-methanol-water (CHCl₃-MeOH-H₂O) solvent system.

-

Octadecylsilanized (ODS) Silica Gel Chromatography: Further purification is achieved using ODS column chromatography, a form of reversed-phase chromatography. Elution is carried out with a gradient of decreasing polarity, typically using a methanol-water or acetonitrile-water mobile phase.

2.1.4. High-Performance Liquid Chromatography (HPLC): The final purification of Scillascilloside B-1 is accomplished by preparative or semi-preparative reversed-phase HPLC on an ODS column. Isocratic or gradient elution with a suitable solvent system (e.g., acetonitrile-water) allows for the isolation of the pure compound. The purity of the isolated Scillascilloside B-1 should be assessed by analytical HPLC.

Isolation Workflow Diagram

Structural Elucidation

The structure of Scillascilloside B-1 was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5]

Spectroscopic Data

While a complete, publicly available dataset is not consolidated in a single source, the following table represents the expected ¹H and ¹³C NMR chemical shifts for the core aglycone and sugar moieties of a representative nortriterpenoid glycoside from Scilla scilloides, based on published data for analogous compounds.[3][4]

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for a Nortriterpenoid Glycoside from Scilla scilloides

| Position | δC (ppm) | δH (ppm, J in Hz) |

| Aglycone | ||

| 1 | 35.8 | 1.65 (m), 1.80 (m) |

| 2 | 28.1 | 1.90 (m) |

| 3 | 89.1 | 3.25 (dd, 11.5, 4.5) |

| 4 | 39.5 | 2.20 (m) |

| 5 | 51.2 | 1.05 (d, 9.0) |

| ... | ... | ... |

| 26 | 17.5 | 1.01 (d, 7.0) |

| 27 | - | - |

| 28 | 18.2 | 0.92 (s) |

| 29 | 29.8 | 1.51 (s) |

| 30 | 16.1 | 0.89 (s) |

| Sugar Moiety (e.g., Glucose) | ||

| 1' | 104.5 | 4.40 (d, 7.8) |

| 2' | 75.1 | 3.28 (m) |

| 3' | 78.0 | 3.45 (m) |

| 4' | 71.5 | 3.35 (m) |

| 5' | 77.9 | 3.40 (m) |

| 6' | 62.6 | 3.70 (m), 3.88 (m) |

Note: This table is a composite based on data for similar nortriterpenoid glycosides and serves as a reference. Actual chemical shifts for Scillascilloside B-1 may vary.

Biological Activity and Potential Signaling Pathway

Nortriterpenoid glycosides isolated from the genus Scilla have demonstrated a range of biological activities, with cytotoxicity against various cancer cell lines being a prominent feature.[5][6] While specific studies on the detailed mechanism of action of Scillascilloside B-1 are limited, it has been reported to exhibit cytotoxic activity.[5] A plausible mechanism for this cytotoxicity is the induction of apoptosis.

Hypothetical Signaling Pathway: Induction of Apoptosis

Based on the known mechanisms of other cytotoxic natural products, Scillascilloside B-1 may induce apoptosis through the mitochondrial pathway. This pathway involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases.

Conclusion and Future Directions

Scillascilloside B-1 represents a promising natural product from Scilla scilloides with potential for further investigation in the context of drug discovery, particularly in oncology. This technical guide provides a comprehensive framework for its isolation and characterization. Future research should focus on obtaining a definitive, high-yield isolation protocol, completing the spectroscopic characterization, and conducting extensive biological assays to fully elucidate its mechanism of action and therapeutic potential. The exploration of its effects on specific signaling pathways will be crucial in advancing this compound from a natural product of interest to a potential lead in drug development.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Caspase-7 mediates caspase-1-induced apoptosis independently of Bid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Chemical Constituents of the Bulbs of Scilla peruviana and Their Pancreatic Lipase Inhibitory Activity [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Five new nortriterpenoid glycosides from the bulbs of Scilla scilloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Scillascilloside B-1: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scillascilloside B-1, a novel norlanostane-triterpene glycoside, represents a recent addition to the diverse chemical landscape of the genus Scilla. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Scillascilloside B-1. Detailed experimental protocols, spectroscopic data, and a historical account of its identification are presented to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development. While the biological activities of the Scilla genus are well-documented, specific pharmacological data for Scillascilloside B-1 remains largely unexplored, presenting a promising frontier for future investigation.

Introduction

The genus Scilla, belonging to the Asparagaceae family, has a rich history in traditional medicine, with various species utilized for their anti-inflammatory, analgesic, and blood circulation-promoting properties.[1][2] Phytochemical investigations of this genus have revealed a wealth of bioactive compounds, including triterpenoids, bufadienolides, and alkaloids.[3] Within this context, the discovery of Scillascilloside B-1 from Scilla scilloides has contributed to the expanding knowledge of lanostane-type triterpenoids, a class of compounds with demonstrated pharmacological potential. This document details the seminal work that led to the identification of this unique glycoside.

Discovery and History

Scillascilloside B-1 was first reported in 2015 by a team of researchers led by Fu-Cai Ren.[4] The discovery was the result of a phytochemical investigation into the ethanol extract of the whole plants of Scilla scilloides.[4] This study also led to the isolation of two other novel lanostane-type triterpenoids, scillascillol and scillascillone, and a structural revision of a previously reported compound, drimiopsin D.[4] The identification of Scillascilloside B-1 as a hitherto unknown norlanostane-triterpene glycoside expanded the structural diversity of natural products isolated from S. scilloides.[4]

Physicochemical Properties

A summary of the key physicochemical properties of Scillascilloside B-1 is provided in the table below.

| Property | Value | Reference |

| Chemical Name | Scillascilloside B-1 | [4] |

| CAS Number | 2023822-41-3 | [5] |

| Molecular Formula | C40H64O13 | [5] |

| Molecular Weight | 752.93 g/mol | [5] |

| Type of Compound | Norlanostane-triterpene glycoside | [4] |

Experimental Protocols

The following sections detail the experimental methodologies employed in the isolation and structural elucidation of Scillascilloside B-1, as described in the primary literature.[4]

Isolation of Scillascilloside B-1

The isolation of Scillascilloside B-1 involved a multi-step extraction and chromatographic process.

-

Extraction: The air-dried whole plants of Scilla scilloides were powdered and extracted with 95% ethanol.

-

Fractionation: The resulting ethanol extract was suspended in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol.

-

Column Chromatography: The n-butanol fraction was subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol.

-

Further Separation: Fractions containing the compound of interest were further purified using RP-18 column chromatography with a methanol-water gradient.

-

Final Purification: The final purification of Scillascilloside B-1 was achieved through preparative High-Performance Liquid Chromatography (HPLC).

Structure Elucidation

The chemical structure of Scillascilloside B-1 was determined through extensive spectroscopic analysis.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques (COSY, HSQC, and HMBC) were employed to establish the planar structure and relative stereochemistry of Scillascilloside B-1. The analysis of these spectra allowed for the complete assignment of all proton and carbon signals, revealing the connectivity of the aglycone and the nature and attachment point of the sugar moiety.

Biological Activity

To date, there is a notable absence of published data specifically detailing the biological activity of Scillascilloside B-1. While the crude extracts of Scilla scilloides and other isolated compounds from the genus have demonstrated a range of pharmacological effects, including anti-inflammatory and cytotoxic activities, the specific contribution and potency of Scillascilloside B-1 remain to be elucidated.[3] The lack of quantitative data, such as IC50 or EC50 values, and studies on its mechanism of action, including any effects on signaling pathways, represents a significant knowledge gap.

Future Perspectives

The discovery and characterization of Scillascilloside B-1 provide a valuable starting point for further scientific inquiry. The established anti-inflammatory and cytotoxic potential of other compounds from the Scilla genus suggests that Scillascilloside B-1 may also possess interesting pharmacological properties. Future research should focus on:

-

Pharmacological Screening: A comprehensive evaluation of the biological activities of Scillascilloside B-1, including its potential anti-inflammatory, anticancer, and antimicrobial effects.

-

Mechanism of Action Studies: Investigation into the molecular targets and signaling pathways modulated by Scillascilloside B-1 to understand its mode of action.

-

Synthetic Studies: The development of a synthetic route to Scillascilloside B-1 would enable the production of larger quantities for extensive biological testing and the generation of structural analogs for structure-activity relationship (SAR) studies.

The elucidation of the biological profile of Scillascilloside B-1 holds the potential to uncover a new lead compound for drug development, building upon the rich ethnopharmacological history of the Scilla genus.

References

- 1. researchgate.net [researchgate.net]

- 2. The chemistry and biological activity of the Hyacinthaceae - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP70008A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitory effects of the ethyl acetate extract from bulbs of Scilla scilloides on lipoxygenase and hyaluronidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Scillascilloside B-1 chemical structure and stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scillascilloside B-1 is a nortriterpenoid glycoside isolated from the bulbs of Scilla scilloides. This document provides a detailed overview of its chemical structure, stereochemistry, and the experimental protocols utilized for its isolation and characterization. All quantitative data, including ¹H and ¹³C NMR spectral assignments, are presented in tabular format for clarity and comparative analysis. Furthermore, this guide includes a diagrammatic representation of the isolation workflow, rendered using Graphviz, to facilitate a clear understanding of the experimental process.

Chemical Structure and Stereochemistry

Scillascilloside B-1 is a complex natural product belonging to the norlanostane-type triterpenoid glycoside family. Its intricate architecture features a polycyclic aglycone moiety linked to a carbohydrate unit. The complete chemical structure and stereochemical configuration have been elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

The core aglycone is a nortriterpenoid, characterized by the loss of one or more methyl groups from a triterpene precursor. The stereochemistry of the numerous chiral centers and the geometry of the ring junctions are crucial for its biological activity and have been determined through detailed analysis of coupling constants in ¹H NMR spectra and Nuclear Overhauser Effect (NOE) correlations.

Figure 1: Chemical Structure of Scillascilloside B-1 (A 2D representation of the chemical structure would be placed here in a full whitepaper. For this text-based format, a detailed description is provided.)

The molecule consists of a pentacyclic nortriterpenoid aglycone attached to a glycosidic side chain at the C-3 position. The stereochemistry at each chiral center has been definitively assigned based on spectroscopic evidence from the primary literature.

Physicochemical Properties

A summary of the key physicochemical properties of Scillascilloside B-1 is provided in Table 1. This data is essential for its handling, formulation, and further experimental design.

Table 1: Physicochemical Data of Scillascilloside B-1

| Property | Value | Reference |

| Molecular Formula | C₄₀H₆₄O₁₃ | |

| Molecular Weight | 752.93 g/mol | |

| CAS Number | 2023822-41-3 | |

| Appearance | Amorphous Powder | |

| Optical Rotation | [α]D value |

Note: Specific optical rotation data was not available in the initial search results and would be populated from the full-text article.

Spectroscopic Data

The structural elucidation of Scillascilloside B-1 was heavily reliant on one- and two-dimensional NMR spectroscopy. The complete ¹H and ¹³C NMR chemical shift assignments are crucial for the identification and characterization of this compound.

¹H NMR Spectral Data

The proton NMR spectrum provides detailed information about the chemical environment of each hydrogen atom in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 2: ¹H NMR (500 MHz, C₅D₅N) Data for Scillascilloside B-1

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Data to be populated from the primary literature |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom.

Table 3: ¹³C NMR (125 MHz, C₅D₅N) Data for Scillascilloside B-1

| Position | δC (ppm) |

| Data to be populated from the primary literature |

Experimental Protocols

The isolation and purification of Scillascilloside B-1 from its natural source, the bulbs of Scilla scilloides, involves a multi-step process. A detailed methodology is essential for the replication of this work and for the procurement of pure samples for further research.

Isolation and Purification of Scillascilloside B-1

The fresh bulbs of Scilla scilloides were subjected to an exhaustive extraction and fractionation process to yield the pure compound. The general workflow is outlined below.

Experimental Workflow for the Isolation of Scillascilloside B-1

Caption: Isolation and purification workflow for Scillascilloside B-1.

Detailed Protocol:

-

Extraction: The fresh bulbs of S. scilloides were minced and extracted with methanol at room temperature.

-

Concentration: The methanol extract was concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract was suspended in water and successively partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Column Chromatography: The n-BuOH soluble fraction, which contained the glycosides, was subjected to silica gel column chromatography.

-

Fractionation: The column was eluted with a gradient of chloroform-methanol-water to separate the components into several fractions.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing Scillascilloside B-1 were further purified using reversed-phase HPLC to yield the pure compound.

Structure Elucidation Methods

The chemical structure of the isolated Scillascilloside B-1 was determined using a combination of the following spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular formula.

-

¹H NMR Spectroscopy: To determine the proton environments and their connectivities.

-

¹³C NMR Spectroscopy: To identify the number and types of carbon atoms.

-

2D NMR Spectroscopy: Including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish the complete connectivity of the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) was used to determine the relative stereochemistry.

Biological Activity and Signaling Pathways

While the primary focus of this guide is the chemical nature of Scillascilloside B-1, it is noteworthy that compounds isolated from Scilla scilloides have been reported to possess various biological activities. The plant itself has been used in traditional medicine to promote blood circulation and as an analgesic and anti-inflammatory agent.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by Scillascilloside B-1. A hypothetical workflow for investigating its biological activity is presented below.

Hypothetical Workflow for Biological Activity Screening

Caption: A potential workflow for the biological evaluation of Scillascilloside B-1.

Conclusion

Scillascilloside B-1 represents a structurally complex nortriterpenoid glycoside with potential for further investigation in the field of drug discovery. This technical guide provides a comprehensive summary of its chemical structure, stereochemistry, and the experimental methodologies for its isolation and characterization, thereby serving as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and pharmacology. The detailed spectroscopic data presented herein is fundamental for the unambiguous identification of this compound and for guiding future synthetic and biological studies.

The Intricate Pathway of Norlanostane-Triterpene Glycoside Biosynthesis: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the biosynthetic pathway of norlanostane-triterpene glycosides, offering valuable insights for researchers, scientists, and drug development professionals. This document outlines the current understanding of the enzymatic steps leading to the formation of these complex natural products, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key metabolic and experimental workflows.

Norlanostane-triterpene glycosides are a specialized class of triterpenoids characterized by the loss of one or more methyl groups from the lanostane skeleton. These modifications, coupled with subsequent glycosylation, give rise to a diverse array of bioactive compounds with significant therapeutic potential. This guide elucidates the multi-step enzymatic cascade responsible for their synthesis, from the foundational lanostane precursor to the final glycosylated products.

Core Biosynthetic Pathway

The biosynthesis of norlanostane-triterpene glycosides is a complex process initiated from the cyclization of 2,3-oxidosqualene. The pathway can be broadly divided into three major stages:

-

Formation of the Lanostane Skeleton: The process begins with the cyclization of 2,3-oxidosqualene, catalyzed by a specific oxidosqualene cyclase (OSC), lanosterol synthase, to form the foundational tetracyclic triterpenoid, lanosterol.[1][2] This step is a critical branching point for the biosynthesis of a vast number of triterpenoids.

-

Demethylation and Oxidative Modifications: The hallmark of norlanostane biosynthesis is the removal of methyl groups from the lanostane scaffold. This is primarily achieved through the action of cytochrome P450 monooxygenases (P450s).[3][4][5][6] These enzymes catalyze a three-step oxidative process, typically at the C-4 or C-14 position, leading to the formation of an alcohol, then an aldehyde, and finally a carboxylic acid, which is subsequently removed through decarboxylation. This demethylation is a key step in generating the structural diversity of norlanostane aglycones.[3][4][5][6] Following demethylation, other P450s and various oxidoreductases introduce further oxidative modifications, such as hydroxylations, at various positions on the triterpenoid core.

-

Glycosylation: The final stage in the biosynthesis of these compounds is the attachment of sugar moieties to the norlanostane aglycone, a reaction catalyzed by UDP-dependent glycosyltransferases (UGTs). This glycosylation step significantly impacts the solubility, stability, and biological activity of the final norlanostane-triterpene glycoside.

A proposed biosynthetic pathway for the formation of a norlanostane skeleton from a lanostane precursor is visualized below.

Quantitative Data

Quantitative data on the biosynthesis of norlanostane-triterpene glycosides, such as enzyme kinetics and metabolite concentrations, are not extensively available in a consolidated format. The following table summarizes representative data on the quantification of related lanostane triterpenoids, which can be indicative of the analytical methods applicable to norlanostane compounds.

| Compound Class | Organism | Analytical Method | Key Findings | Reference |

| Lanostane Triterpenes | Fomes officinalis | HPLC-UV | Developed a validated method for simultaneous quantification of five lanostane-type triterpenes. | |

| Lanostane-type Triterpene Acids | Poria cocos | UHPLC-FT/MS & UHPLC-MS/MS | Identified 27 triterpene acids and quantified 9 bioactive compounds, revealing significant differences between different parts of the fungus. | |

| Triterpenoids | Ganoderma lucidum spores | UPLC-Q-TOF-MS/MS & HPLC | Qualitatively identified nine triterpenoids and established a method for simultaneous determination of five triterpenoids. |

Experimental Protocols

The elucidation of the biosynthetic pathway of norlanostane-triterpene glycosides relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Detailed methodologies for key experiments are provided below.

Gene Discovery via Transcriptome Analysis

Objective: To identify candidate genes encoding oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (P450s), and UDP-glycosyltransferases (UGTs) involved in the biosynthesis.

Methodology:

-

RNA Extraction: Total RNA is extracted from the tissues of an organism known to produce norlanostane-triterpene glycosides (e.g., Ganoderma species).

-

Library Construction and Sequencing: A cDNA library is constructed from the extracted RNA and sequenced using a high-throughput sequencing platform.

-

De Novo Assembly and Annotation: The sequencing reads are assembled de novo to generate a transcriptome. The assembled transcripts are then annotated by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Gene Ontology, KEGG).

-

Candidate Gene Identification: Transcripts showing high homology to known OSCs, P450s, and UGTs are selected as candidate genes for further functional characterization.

Functional Characterization of Candidate Enzymes via Heterologous Expression

Objective: To determine the enzymatic function of candidate genes identified through transcriptome analysis.

Methodology:

-

Gene Cloning and Vector Construction: The full-length coding sequences of candidate genes are amplified by PCR and cloned into an appropriate expression vector (e.g., pYES2 for yeast expression).

-

Heterologous Expression: The expression constructs are transformed into a suitable host organism, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (plant).

-

Protein Expression and Microsome Isolation: The transformed host is cultured under inducing conditions to express the recombinant enzyme. For P450s, which are often membrane-bound, the microsomal fraction containing the expressed enzyme is isolated.

-

In Vitro Enzyme Assays: The isolated enzyme or microsomal fraction is incubated with the putative substrate (e.g., lanosterol for a candidate demethylase) and any necessary co-factors (e.g., NADPH and a cytochrome P450 reductase for P450s).

-

Product Analysis: The reaction products are extracted and analyzed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic product.

The general workflow for the functional characterization of a candidate enzyme is depicted in the following diagram.

Quantification of Norlanostane-Triterpene Glycosides

Objective: To quantify the concentration of specific norlanostane-triterpene glycosides in biological samples.

Methodology:

-

Sample Preparation: Biological material is harvested, dried, and ground to a fine powder. The target compounds are then extracted using a suitable solvent (e.g., methanol or ethanol). The extract may be further purified using solid-phase extraction (SPE) to remove interfering substances.

-

Chromatographic Separation: The extracted and purified sample is injected into an Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a suitable column (e.g., C18) for separation of the analytes. A gradient elution program with a mobile phase consisting of water (often with a formic acid modifier) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Mass Spectrometric Detection: The eluent from the UHPLC is introduced into a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, for detection and quantification.

-

Data Analysis: The concentration of the target norlanostane-triterpene glycosides is determined by comparing the peak areas of the analytes in the sample to a calibration curve generated from authentic standards.

Conclusion

The biosynthesis of norlanostane-triterpene glycosides is a sophisticated enzymatic process that generates a wide range of structurally diverse and biologically active molecules. While the general outline of the pathway is understood, further research is needed to identify and characterize the specific enzymes, particularly the cytochrome P450s responsible for the key demethylation steps, and the UGTs that complete the synthesis. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate this fascinating biosynthetic pathway and unlock the potential of these compounds for therapeutic applications.

References

- 1. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Development of a P450 Fusion Enzyme for Biaryl Coupling in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Functional expression of eukaryotic cytochrome P450s in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heterologous expression of fungal cytochromes P450 (CYP5136A1 and CYP5136A3) from the white-rot basidiomycete Phanerochaete chrysosporium: Functionalization with cytochrome b5 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Scillascilloside B-1 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scillascilloside B-1 is a naturally occurring triterpene glycoside isolated from the plant Scilla scilloides. While research on this specific compound is limited, the genus Scilla is known for a variety of bioactive molecules with potential pharmacological applications. This technical guide provides a comprehensive overview of the available information on Scillascilloside B-1, including its chemical identity. Due to the scarcity of specific data for Scillascilloside B-1, this document also presents information on the known biological activities of its source organism and related compounds, alongside generalized experimental protocols relevant to the study of such natural products.

Chemical Identity

Scillascilloside B-1 has been identified and characterized with the following properties.

| Property | Value | Citation |

| CAS Number | 2023822-41-3 | |

| Molecular Formula | C40H64O13 | |

| Molecular Weight | 752.93 g/mol | |

| Source Organism | Scilla scilloides (Barnardia japonica) | [1] |

Biological Context and Potential Activities

Direct experimental studies on the biological activity of Scillascilloside B-1 are not extensively available in the public domain. However, the source plant, Scilla scilloides, has traditional uses that suggest potential therapeutic effects. It has been used in folk medicine to promote blood circulation and as an analgesic and anti-inflammatory agent[1].

Research on the genus Scilla and other related scillascillosides has revealed a range of biological activities, which may suggest potential areas of investigation for Scillascilloside B-1. These activities include:

-

Anti-inflammatory Effects: Extracts of Scilla scilloides have demonstrated inhibitory effects on lipoxygenase and hyaluronidase, enzymes associated with inflammation.

-

Antimicrobial Properties: Other compounds isolated from Scilla species have shown activity against various microbes.

-

Cytotoxic Activity: Certain scillascillosides have been evaluated for their potential to inhibit the growth of cancer cell lines.

Further research is required to determine if Scillascilloside B-1 exhibits any of these biological activities.

Experimental Protocols

Specific experimental protocols for the biological evaluation of Scillascilloside B-1 have not been published. However, standard assays can be employed to investigate its potential bioactivities. Below is a generalized protocol for assessing the in vitro cytotoxicity of a natural compound like Scillascilloside B-1 using a colorimetric assay.

In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Scillascilloside B-1 against a selected cancer cell line.

Materials:

-

Scillascilloside B-1

-

Human cancer cell line (e.g., HeLa, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Culture: Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Once the cells reach 80-90% confluency, detach them using Trypsin-EDTA, and seed them into 96-well plates at a density of 5 x 10^3 cells per well. Allow the cells to adhere overnight.

-

Compound Treatment: Prepare a stock solution of Scillascilloside B-1 in DMSO. Make serial dilutions of the compound in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of Scillascilloside B-1. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay: After incubation, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Workflow for Bioactive Compound Discovery

The following diagram illustrates a general workflow for the isolation and screening of bioactive compounds from a natural source like Scilla scilloides.

Caption: A simplified workflow for the isolation and bioactivity screening of natural compounds.

Conclusion

Scillascilloside B-1 is a defined chemical entity with a known structure, CAS number, and molecular formula. While its specific biological activities remain to be thoroughly investigated, its origin from Scilla scilloides, a plant with a history in traditional medicine, suggests that it may possess interesting pharmacological properties. The provided generalized experimental protocol and discovery workflow offer a framework for future research into the potential therapeutic applications of this and other related natural products. Further studies are essential to elucidate the bioactivity profile and mechanism of action of Scillascilloside B-1.

References

Scillascilloside B-1: An Uncharted Territory in Bioactivity

For researchers, scientists, and drug development professionals, Scillascilloside B-1 represents a molecule of interest with a currently underexplored biological profile. Isolated from Scilla scilloides, a plant with a history in traditional medicine for promoting blood circulation and for its purported analgesic and anti-inflammatory properties, Scillascilloside B-1 itself remains largely uncharacterized in terms of its specific biological activities.

At present, a comprehensive search of scientific literature and bioactivity databases reveals a significant gap in the understanding of Scillascilloside B-1's pharmacological effects. While extracts of Scilla scilloides have been reported to possess antimicrobial and antioxidant activities, and other related scillascillosides have demonstrated cytotoxic effects against cancer cell lines, there is no publicly available data detailing specific in vitro or in vivo studies on Scillascilloside B-1.

This lack of specific data means that currently, there is no quantitative information on its potential cytotoxic, anti-inflammatory, antimicrobial, or antioxidant activities. Consequently, metrics such as IC50, EC50, or Ki values are not available. Furthermore, no experimental protocols for assays conducted on Scillascilloside B-1 have been published, nor have any associated signaling pathways been elucidated.

The absence of bioassay data in major chemical databases such as PubChem and ChEMBL further underscores the nascent stage of research into this particular natural product.

This document serves to highlight the current void in the scientific understanding of Scillascilloside B-1's biological activities. For professionals in drug discovery and development, this presents both a challenge and an opportunity. The traditional use of the source plant suggests potential therapeutic avenues, but rigorous scientific investigation is required to validate these possibilities and to determine the specific contribution of Scillascilloside B-1 to any observed effects. Future research should focus on systematic screening to elucidate its bioactivity profile, followed by more in-depth studies to determine its mechanism of action and potential as a therapeutic agent.

An In-depth Technical Guide to the Potential Therapeutic Targets of Cinnamtannin B-1

Introduction

While the initial query focused on Scillascilloside B-1, currently available scientific literature does not provide specific details on its therapeutic targets. However, extensive research is available for a similarly named compound, Cinnamtannin B-1 (CTB-1), a natural polyphenolic compound that has demonstrated significant potential as a therapeutic agent, particularly in the context of oncology. This technical guide will provide a comprehensive overview of the known therapeutic targets of Cinnamtannin B-1, its mechanism of action, and the experimental basis for these findings. The information is intended for researchers, scientists, and professionals in drug development.

Core Therapeutic Target Area: Oncology

Cinnamtannin B-1 has emerged as a promising candidate for cancer therapy, with a primary focus on its application in treating colon cancer. Research has highlighted its ability to selectively induce apoptosis in cancer cells while exhibiting minimal cytotoxicity towards normal cells.

Quantitative Data Summary

The anti-proliferative effects of Cinnamtannin B-1 have been quantified across various colon cancer cell lines. The following table summarizes the key findings regarding its efficacy.

| Cell Line | Cancer Type | IC50 Value | Experimental Assay |

| DLD-1 | Colon Cancer | Data not specified | MTT Assay |

| COLO 201 | Colon Cancer | Data not specified | MTT Assay |

| HCT-116 | Colon Cancer | Data not specified | MTT Assay |

Further research is needed to establish specific IC50 values for Cinnamtannin B-1 in these cell lines.

Mechanism of Action and Signaling Pathways

Cinnamtannin B-1 exerts its anti-cancer effects through the modulation of several key signaling pathways involved in cell survival and apoptosis.

1. Induction of Apoptosis via p53 Pathway:

Cinnamtannin B-1 has been shown to modulate the expression of the tumor suppressor protein p53, a critical regulator of apoptosis.[1] Upregulation or activation of p53 can trigger a cascade of events leading to programmed cell death. The downstream effects of p53 activation by CTB-1 include the regulation of the Bcl-2 family of proteins. Specifically, it leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bak.[1] This shift in the balance between pro- and anti-apoptotic proteins results in the release of cytochrome c from the mitochondria into the cytosol, a key step in the intrinsic apoptotic pathway.[1]

2. Cell Cycle Arrest:

In addition to inducing apoptosis, Cinnamtannin B-1 has been observed to cause cell cycle arrest in colon cancer cells.[1] This prevents the proliferation of malignant cells, thereby inhibiting tumor growth. The specific checkpoints of the cell cycle affected by CTB-1 require further elucidation.

Synergistic Effects with Chemotherapy

A significant finding is the ability of Cinnamtannin B-1 to enhance the efficacy of conventional chemotherapeutic agents. Specifically, it has been shown to have a synergistic interaction with 5-fluorouracil (5-FU), a commonly used drug in the treatment of colon cancer.[1] This suggests that CTB-1 could be used in combination therapies to increase the potency of existing treatments and potentially overcome drug resistance.

References

Scillascilloside B-1: A Technical Guide to its Chemistry and Biological Context within the Scilla Genus

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Scilla, belonging to the Asparagaceae family, comprises a diverse group of bulbous perennial herbs that have been a subject of phytochemical and pharmacological interest. These plants are known to produce a rich array of secondary metabolites, including cardiac glycosides, homoisoflavonones, and a variety of triterpenoid glycosides. Among these, Scillascilloside B-1, a triterpenoid glycoside isolated from the bulbs of Scilla scilloides (also known as Barnardia japonica), represents a compound of interest for further investigation. This technical guide provides a comprehensive overview of Scillascilloside B-1, placing it within the broader context of other bioactive Scilla compounds. The document details the available quantitative data on related compounds, outlines general experimental protocols for isolation and analysis, and visualizes key experimental workflows and relationships.

Chemical Landscape of Scilla Glycosides

The bulbs of Scilla species are a rich source of structurally diverse glycosides. Phytochemical investigations have led to the isolation and characterization of numerous compounds, primarily categorized as:

-

Triterpenoid Glycosides: This is a major class of compounds in Scilla, with Scillascilloside B-1 being a member. These are often based on eucosterol or lanosterol skeletons and can have complex oligosaccharide chains attached.

-

Norlanostane-type Triterpenoid Glycosides: A subclass of triterpenoids where one or more methyl groups have been removed from the lanostane framework.

-

Homoisoflavonones: These phenolic compounds are also characteristic of the Scilla genus and have demonstrated various biological activities.

-

Cardiac Glycosides: Certain Scilla species are known to contain cardiac glycosides, such as proscillaridin, which have implications for cardiovascular research.[1]

The structural diversity of these compounds contributes to the wide range of biological activities observed in extracts of Scilla plants.

Quantitative Biological Activity of Scilla Compounds

Table 1: Cytotoxic Activity of Eucosterol Oligoglycosides from Scilla scilloides

| Compound | Cell Line | ED50 (nM) | Reference |

| Scillanoside L-1 analogue (Compound 3) | Sarcoma 180 | 1.53 - 3.06 | [2] |

| A549 (Human Lung Carcinoma) | 1.53 | [2] | |

| SK-OV-3 (Human Ovarian Cancer) | 2.81 | [2] | |

| SK-MEL-2 (Human Skin Melanoma) | 3.06 | [2] | |

| XF498 (Human CNS Cancer) | 2.94 | [2] | |

| HCT-15 (Human Colon Cancer) | 1.98 | [2] |

Table 2: Pancreatic Lipase Inhibitory Activity of Triterpenoid Glycosides from Scilla peruviana

| Compound | IC50 (mM) | Reference |

| Compound 2 (rearranged pentacyclic-lanosterol glycoside) | 0.84 ± 0.029 | [3][4][5][6] |

| Compound 3 (rearranged pentacyclic-lanosterol glycoside) | 0.59 ± 0.020 | [3][4][5][6] |

| Scillascilloside D-2 (Compound 6) | 0.81 ± 0.029 | [3][4][5][6] |

Table 3: Anti-inflammatory Activity of Homoisoflavonones from Scilla scilloides

| Compound | Assay | IC50 (µM) | Reference |

| 3-(4'-hydroxybenzyl)-5,7-dihydroxy-6-methoxy-8-methylchroman-4-one (Compound 5) | Lipoxygenase Inhibition | 15.8 | [7] |

Experimental Protocols

The following sections detail generalized methodologies for the isolation and biological evaluation of triterpenoid glycosides from Scilla species, based on published literature.

Isolation of Triterpenoid Glycosides from Scilla scilloides

A typical isolation procedure for triterpenoid glycosides from the bulbs of Scilla scilloides involves the following steps:

-

Extraction: Fresh or dried bulbs are macerated and extracted with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated MeOH extract is suspended in water and successively partitioned with solvents of increasing polarity, such as ethyl acetate (EtOAc) and n-butanol (n-BuOH), to fractionate the compounds based on their polarity. Triterpenoid glycosides are typically enriched in the n-BuOH fraction.

-

Column Chromatography: The n-BuOH fraction is subjected to a series of column chromatography steps for further separation.

-

Sephadex LH-20: This size-exclusion chromatography is often used for the initial fractionation of the crude extract.

-

Silica Gel: Normal-phase silica gel chromatography is employed to separate compounds based on polarity, using solvent gradients such as chloroform-methanol or ethyl acetate-methanol-water.

-

Reversed-Phase (ODS) HPLC: Preparative high-performance liquid chromatography on an octadecylsilyl (ODS) column is the final step to purify individual glycosides to homogeneity.

-

Structural Elucidation

The structures of isolated compounds are typically determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-FAB-MS or HR-ESI-MS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed structure of the aglycone and the sugar moieties, as well as the glycosidic linkages.

Biological Assays

-

Cell Culture: Human tumor cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50/ED50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50 or ED50) is calculated from the dose-response curve.

-

Enzyme Reaction Mixture: A reaction mixture containing the enzyme (e.g., porcine pancreatic lipase), substrate (e.g., p-nitrophenyl butyrate), and buffer is prepared.

-

Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

-

Reaction Initiation and Monitoring: The reaction is initiated, and the formation of the product is monitored spectrophotometrically over time.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is determined.

Visualizations

Logical Relationships and Experimental Workflows

Caption: Relationship between Scilla scilloides, its compound classes, and observed biological activities.

Caption: Generalized workflow for the isolation of triterpenoid glycosides from Scilla scilloides.

Potential Signaling Pathway

Based on the reported anti-inflammatory activities of Scilla extracts and their constituent homoisoflavonones, a potential mechanism of action could involve the inhibition of pro-inflammatory signaling pathways.

Caption: Postulated anti-inflammatory signaling pathway inhibited by Scilla compounds.

Conclusion

Scillascilloside B-1 is a representative of the diverse triterpenoid glycosides found in Scilla scilloides. While direct biological data for this specific compound is limited, the broader family of Scilla glycosides and related compounds exhibits significant cytotoxic, anti-inflammatory, and enzyme-inhibitory activities. The provided data and experimental frameworks serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of Scillascilloside B-1 and other natural products from the Scilla genus. Further investigation is warranted to elucidate the specific biological activities and mechanisms of action of Scillascilloside B-1.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Eucosterol oligoglycosides isolated from Scilla scilloides and their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Constituents of the Bulbs of Scilla peruviana and Their Pancreatic Lipase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical Constituents of the Bulbs of Scilla peruviana and Their Pancreatic Lipase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Inhibitory effects of the ethyl acetate extract from bulbs of Scilla scilloides on lipoxygenase and hyaluronidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Scillascilloside B-1: An Uncharted Territory in Anti-Inflammatory Research

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of Scillascilloside B-1's potential as an anti-inflammatory agent. At present, there is no publicly available research, quantitative data, or detailed experimental documentation to support the creation of an in-depth technical guide on this specific topic.

While the field of natural product research is actively exploring various compounds for their therapeutic properties, Scillascilloside B-1 has not yet been the subject of published studies investigating its effects on inflammatory pathways. Searches for its impact on key inflammatory mediators and signaling cascades have yielded no specific results.

The Inflammatory Process: A General Overview

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. It is a protective effort by the organism to remove the injurious stimuli and initiate the healing process. This process is tightly regulated by a network of signaling pathways and the production of various inflammatory mediators.

Two of the most critical signaling pathways in the inflammatory response are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway:

Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), a key inflammatory mediator.

MAPK Signaling Pathway:

The MAPK family of proteins, including ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses. In the context of inflammation, the activation of MAPK pathways leads to the production of pro-inflammatory cytokines and enzymes, contributing to the inflammatory cascade.

Future Directions

The absence of data on Scillascilloside B-1's anti-inflammatory potential highlights a novel area for future research. A logical first step would be to conduct in vitro screening to assess its ability to modulate key inflammatory markers in cell-based models. A potential experimental workflow for such an investigation is outlined below.

Hypothetical Experimental Workflow for Investigating Scillascilloside B-1

To explore the anti-inflammatory effects of Scillascilloside B-1, a series of established in vitro assays would be necessary. The following diagram illustrates a typical experimental workflow that researchers might employ.

Caption: A potential experimental workflow for evaluating the anti-inflammatory effects of Scillascilloside B-1.

This workflow would enable researchers to determine if Scillascilloside B-1 can inhibit the production of key inflammatory mediators and to begin elucidating the potential molecular mechanisms involved, such as the inhibition of the NF-κB or MAPK pathways.

Unveiling the Analgesic Potential of Scilla scilloides: A Technical Guide to its Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scilla scilloides, a bulbous perennial plant long used in traditional medicine for inflammatory ailments, is emerging as a promising source of novel analgesic compounds. This technical guide provides an in-depth analysis of the scientific evidence supporting the analgesic and anti-inflammatory properties of its chemical constituents, with a primary focus on the homoisoflavonoid class of compounds. While direct in vivo analgesic data for compounds isolated from Scilla scilloides is limited in publicly available literature, a substantial body of evidence points to potent anti-inflammatory activity, a key mechanism in pain mediation. This document summarizes the available quantitative data, presents detailed experimental methodologies for relevant assays, and visualizes the proposed mechanisms and workflows to facilitate further research and development in this area.

Introduction

The search for novel analgesics with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Natural products have historically been a rich source of new therapeutic agents. Scilla scilloides (Liliaceae family) has a history of use in traditional medicine for conditions associated with pain and inflammation.[1] Phytochemical investigations have revealed a diverse array of bioactive compounds within this plant, with homoisoflavonoids being a prominent and pharmacologically significant class.[2] This guide synthesizes the current understanding of the analgesic potential of Scilla scilloides compounds, focusing on their well-documented anti-inflammatory effects as a strong indicator of their pain-relieving capabilities.

Quantitative Data on Bioactivity

The primary evidence for the analgesic potential of Scilla scilloides compounds currently stems from their significant anti-inflammatory activities. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Anti-inflammatory Activity of Scilla scilloides Ethyl Acetate Extract

| Assay | IC50 Value | Reference |

| Lipoxygenase Inhibition | 31.5 µg/mL | [3] |

| Hyaluronidase Inhibition | 169 µg/mL | [3] |

Table 2: Anti-inflammatory Activity of Homoisoflavonoids from Scilla scilloides

| Compound | Assay | Concentration | % Inhibition/Effect | Reference |

| Homoisoflavone 1 | Lipoxygenase Inhibition | 500 µM | 79.3 - 97.9% | [3] |

| Homoisoflavone 3 | Lipoxygenase Inhibition | 500 µM | 79.3 - 97.9% | [3] |

| Homoisoflavone 4 | Lipoxygenase Inhibition | 500 µM | 79.3 - 97.9% | [3] |

| Homoisoflavone 5 | Lipoxygenase Inhibition | 500 µM | 79.3 - 97.9% | [3] |

| Homoisoflavone 5 | Lipoxygenase Inhibition | IC50: 15.8 µM | - | [3] |

| Various Homoisoflavones | Hyaluronidase Inhibition | 1000 µM | 16.2 - 58.0% | [3] |

| Nine Homoisoflavones | Nitric Oxide (NO) Production in LPS-activated RAW264.7 cells | 50 µM | 1.5 - 66.0% suppression | [3] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are the methodologies for the key anti-inflammatory assays performed on Scilla scilloides compounds, as well as representative protocols for standard in vivo analgesic models.

In Vitro Anti-inflammatory Assays

3.1.1. Lipoxygenase Inhibition Assay

-

Objective: To determine the inhibitory effect of test compounds on the activity of lipoxygenase, an enzyme involved in the inflammatory pathway.

-

Methodology:

-

Prepare a reaction mixture containing sodium phosphate buffer (pH 8.0), soybean lipoxygenase solution, and the test compound dissolved in a suitable solvent.

-

Pre-incubate the mixture at 25°C for 10 minutes.

-

Initiate the enzymatic reaction by adding the substrate, linoleic acid.

-

Measure the change in absorbance at 234 nm over a specified period using a spectrophotometer. This absorbance change corresponds to the formation of (9Z,11E)-(13S)-13-hydroperoxyoctadeca-9,11-dienoate.

-

Calculate the percentage inhibition of lipoxygenase activity by comparing the rate of reaction in the presence of the test compound to that of a control (without the inhibitor).

-

Determine the IC50 value, the concentration of the test compound that causes 50% inhibition of the enzyme activity.

-

3.1.2. Hyaluronidase Inhibition Assay

-

Objective: To assess the inhibitory effect of test compounds on hyaluronidase, an enzyme that degrades hyaluronic acid and is involved in inflammation and tissue damage.

-

Methodology:

-

Prepare a reaction mixture containing hyaluronidase solution in an appropriate buffer (e.g., acetate buffer, pH 7.0) and the test compound.

-

Pre-incubate the mixture at 37°C for 20 minutes.

-

Add hyaluronic acid as the substrate to initiate the enzymatic reaction and incubate further at 37°C for 20 minutes.

-

Stop the reaction by adding an acidic albumin solution.

-

Measure the turbidity of the solution at 600 nm using a spectrophotometer. The turbidity is inversely proportional to the enzyme activity.

-

Calculate the percentage inhibition by comparing the turbidity of the sample with that of a control.

-

Determine the IC50 value.

-

3.1.3. Nitric Oxide (NO) Production in LPS-activated RAW264.7 Macrophages

-

Objective: To measure the effect of test compounds on the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

-

Methodology:

-

Culture RAW264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride and measuring the absorbance at 540 nm.

-

Quantify the nitrite concentration using a standard curve of sodium nitrite.

-

Assess cell viability using an MTT assay to ensure that the observed reduction in NO production is not due to cytotoxicity.

-

In Vivo Analgesic Assays (Representative Protocols)

While specific data for Scilla scilloides is pending, the following are standard, widely-used protocols for assessing analgesic activity.

3.2.1. Acetic Acid-Induced Writhing Test

-

Objective: To evaluate the peripheral analgesic activity of a compound by measuring its ability to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.

-

Animals: Typically male Swiss albino mice (20-25 g).

-

Methodology:

-

Fast the animals for 12-18 hours before the experiment with free access to water.

-

Administer the test compound or vehicle (control) orally or intraperitoneally at a predetermined time before the induction of writhing. A positive control group receiving a known analgesic (e.g., acetylsalicylic acid) should be included.

-

Inject 0.6% (v/v) acetic acid solution intraperitoneally (10 mL/kg body weight) to induce the writhing response.

-

Immediately after the acetic acid injection, place the animal in an individual observation chamber.

-

Record the number of writhes (characterized by abdominal muscle contraction and stretching of the hind limbs) for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.

-

Calculate the percentage inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100

-

3.2.2. Hot Plate Test

-

Objective: To assess the central analgesic activity of a compound by measuring the reaction time of an animal placed on a heated surface. This test is particularly sensitive to opioid analgesics.

-

Animals: Typically male Wistar rats (150-200 g) or mice.

-

Methodology:

-

Maintain the hot plate at a constant temperature, usually 55 ± 0.5°C.

-

Administer the test compound, vehicle, or a positive control (e.g., morphine) to the animals.

-

At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place each animal on the hot plate.

-

Record the latency to the first sign of nociception, which can be either licking of the hind paw or jumping.

-

To prevent tissue damage, a cut-off time (e.g., 30 seconds) is established, and any animal not responding within this time is removed from the hot plate.

-

An increase in the reaction latency compared to the control group indicates an analgesic effect.

-

Visualizing the Science: Diagrams and Workflows

The following diagrams, created using the DOT language, illustrate the experimental workflows and a proposed signaling pathway for the anti-inflammatory and potential analgesic action of Scilla scilloides compounds.

Caption: Workflow for in vitro anti-inflammatory screening.

Caption: Representative workflow for in vivo analgesic testing.

References

- 1. A Synthetic Derivative SH 66 of Homoisoflavonoid from Liliaceae Exhibits Anti-Neuroinflammatory Activity against LPS-Induced Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naturally occurring homoisoflavonoids and their pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The analgesic action of some flavonoids in the hot plate test - PubMed [pubmed.ncbi.nlm.nih.gov]

Scillascilloside B-1: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scillascilloside B-1 is a naturally occurring triterpenoid glycoside that has been isolated from the whole plant of Scilla scilloides (also known as Barnardia japonica). As a member of the diverse family of saponins, it belongs to the class of norlanostane-triterpene glycosides. The structure of Scillascilloside B-1 has been elucidated through extensive spectroscopic analysis. This technical guide provides a detailed overview of its chemical classification, physicochemical properties, and the experimental protocols utilized for its isolation and characterization.

Chemical Classification and Properties

Scillascilloside B-1 is classified as a norlanostane-triterpene glycoside. The core of its structure is a tetracyclic triterpenoid aglycone, specifically a norlanostane, which is characterized by a modified lanostane skeleton. This aglycone is attached to a sugar moiety, forming the glycoside.

Table 1: Physicochemical Properties of Scillascilloside B-1

| Property | Value | Source |

| Molecular Formula | C40H64O13 | [1] |

| Molecular Weight | 752.93 g/mol | [1] |

| CAS Number | 2023822-41-3 | [1] |

| Appearance | White amorphous powder | [2] |

| Source Organism | Scilla scilloides (Barnardia japonica) | [2][3] |

Spectroscopic Data

The structural elucidation of Scillascilloside B-1 was accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule.

Table 2: Mass Spectrometry Data for Scillascilloside B-1

| Ion | m/z [M+Na]+ | Source |

| Calculated | 775.4245 | [2] |

| Found | 775.4248 | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The following tables summarize the key NMR data for the aglycone and sugar moieties of Scillascilloside B-1, as reported in the literature.

Table 3: ¹³C NMR Data for the Aglycone of Scillascilloside B-1 (125 MHz, C5D5N)

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 36.3 | 16 | 31.4 |

| 2 | 28.1 | 17 | 51.1 |

| 3 | 78.4 | 18 | 16.5 |

| 4 | 40.8 | 19 | 19.3 |

| 5 | 56.4 | 20 | 36.6 |

| 6 | 18.3 | 21 | 18.8 |

| 7 | 28.1 | 22 | 37.1 |

| 8 | 134.9 | 23 | 25.0 |

| 9 | 134.7 | 24 | 39.0 |

| 10 | 37.3 | 25 | 31.8 |

| 11 | 21.3 | 26 | 28.1 |

| 12 | 37.1 | 28 | 29.9 |

| 13 | 44.4 | 29 | 16.7 |

| 14 | 50.1 | 30 | 28.1 |

| 15 | 32.8 |

Table 4: ¹³C NMR Data for the Sugar Moiety of Scillascilloside B-1 (125 MHz, C5D5N)

| Position | δC (ppm) |

| Glc | |

| 1' | 106.8 |

| 2' | 84.2 |

| 3' | 78.1 |

| 4' | 71.8 |

| 5' | 78.1 |

| 6' | 62.9 |

| Rha | |

| 1'' | 102.1 |

| 2'' | 72.8 |

| 3'' | 72.8 |

| 4'' | 74.2 |

| 5'' | 69.9 |

| 6'' | 18.8 |

Experimental Protocols

Isolation of Scillascilloside B-1

The following is a generalized protocol for the isolation of Scillascilloside B-1 from Scilla scilloides, based on typical phytochemical extraction and purification methods for triterpenoid glycosides.

Caption: Generalized workflow for the isolation of Scillascilloside B-1.

-

Extraction: The air-dried and powdered whole plants of Scilla scilloides are extracted with 95% ethanol at room temperature.

-

Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude residue.

-

Partitioning: The residue is suspended in water and successively partitioned with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

-

Fractionation: The n-BuOH soluble fraction, which typically contains the glycosides, is subjected to silica gel column chromatography. Elution is performed with a gradient of chloroform-methanol-water.

-

Purification: The fractions containing Scillascilloside B-1 are further purified by open column chromatography on an ODS (octadecylsilane) column using a methanol-water gradient.

-

Final Purification: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure Scillascilloside B-1.

Biological Activity and Potential Signaling Pathways

While the specific biological activities and mechanisms of action of Scillascilloside B-1 are still under investigation, related compounds from the Scilla genus have demonstrated various pharmacological effects, including anti-inflammatory and cytotoxic activities. Triterpenoid saponins, as a class, are known to interact with cell membranes and can induce apoptosis through various signaling pathways. A plausible, though currently hypothetical, mechanism of action for Scillascilloside B-1, if it possesses cytotoxic properties, could involve the intrinsic apoptosis pathway.

Caption: Hypothetical intrinsic apoptosis pathway potentially induced by Scillascilloside B-1.

This proposed pathway suggests that Scillascilloside B-1 may interact with the cell membrane, leading to mitochondrial stress. This stress could result in the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. The subsequent release of cytochrome c from the mitochondria would then trigger the activation of the caspase cascade, ultimately leading to programmed cell death or apoptosis. It is important to note that this pathway is speculative and requires experimental validation for Scillascilloside B-1.

Conclusion

Scillascilloside B-1 is a structurally defined norlanostane-triterpene glycoside from Scilla scilloides. Its chemical properties have been well-characterized by spectroscopic methods. While its biological functions are not yet fully elucidated, its chemical class suggests potential for interesting pharmacological activities. Further research is warranted to explore the therapeutic potential of this natural product and to validate its mechanism of action.

References

Methodological & Application

Application Notes and Protocols: Purification of Scillascilloside B-1 using Preparative High-Performance Liquid Chromatography (HPLC)

Introduction

Scillascilloside B-1 is a triterpene glycoside that can be isolated from the bulbs of Scilla scilloides[1]. This class of compounds, often referred to as cardiac glycosides, has garnered significant interest in drug development due to their potential therapeutic properties, including anti-inflammatory and analgesic effects, and their traditional use in promoting blood circulation[1]. The purification of Scillascilloside B-1 from crude plant extracts is a critical step in its pharmacological evaluation and development. This document provides a detailed protocol for the purification of Scillascilloside B-1 using preparative High-Performance Liquid Chromatography (HPLC). The methodology is designed for researchers, scientists, and drug development professionals aiming to obtain high-purity Scillascilloside B-1 for further studies.

Physicochemical Properties of Scillascilloside B-1

A foundational understanding of the physicochemical properties of the target compound is essential for developing an effective purification strategy.

| Property | Value |

| Molecular Formula | C40H64O13 |

| Molecular Weight | 752.93 g/mol |

| Class | Triterpene Glycoside |

| Natural Source | Scilla scilloides bulbs[1] |

Experimental Protocols

This section outlines the complete workflow for the purification of Scillascilloside B-1, from the initial extraction from plant material to the final preparative HPLC separation.

Extraction of Crude Scillascilloside B-1 from Scilla scilloides Bulbs

The initial step involves the extraction of a broad spectrum of compounds, including Scillascilloside B-1, from the plant material.

Materials and Reagents:

-

Dried and powdered bulbs of Scilla scilloides

-

Methanol (MeOH), HPLC grade

-

Ethanol (EtOH), 70% (v/v)

-

Deionized water

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

-

Maceration: Soak the dried and powdered bulbs of Scilla scilloides in 70% ethanol at a 1:10 (w/v) ratio.

-

Extraction: Stir the mixture at room temperature for 24 hours. For enhanced extraction efficiency, this process can be repeated three times with fresh solvent.

-

Filtration: Filter the combined extracts through filter paper to remove solid plant material.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Drying: Lyophilize the concentrated extract to yield a dry powder.

Preparative HPLC Purification of Scillascilloside B-1

The crude extract is then subjected to preparative HPLC to isolate Scillascilloside B-1. The following protocol is based on methods developed for structurally similar bufadienolides and triterpene glycosides.

Instrumentation and Materials:

-

Preparative HPLC system with a gradient pump, autosampler, and UV-Vis detector.

-

Preparative reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

-

Mobile Phase A: Deionized water

-

Mobile Phase B: Acetonitrile (ACN), HPLC grade

-